molecular formula C8H9BCl2O3 B1454584 (2,4-Dichloro-5-ethoxyphenyl)boronic acid CAS No. 915200-81-6

(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Cat. No.: B1454584
CAS No.: 915200-81-6
M. Wt: 234.87 g/mol
InChI Key: VVHOCDCNPFIXLE-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-ethoxyphenyl)boronic acid (CAS: 915200-81-6) is a substituted arylboronic acid with the molecular formula C₈H₉BCl₂O₃ and a molecular weight of 234.88 g/mol . Its structure features two chlorine atoms at the 2- and 4-positions, an ethoxy group (-OCH₂CH₃) at the 5-position, and a boronic acid (-B(OH)₂) moiety (Figure 1).

Properties

IUPAC Name

(2,4-dichloro-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCDCNPFIXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681683
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915200-81-6
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds. The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.

Biological Activity

(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. Its chemical structure can be represented as follows:

C9H10Cl2BO2\text{C}_9\text{H}_{10}\text{Cl}_2\text{B}O_2

This compound features two chlorine substituents and an ethoxy group, which influence its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in human cancer models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.0
A549 (Lung)6.3
MCF7 (Breast)4.8
DU145 (Prostate)7.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells .
  • Inhibition of Key Enzymes : As a boronic acid derivative, it may inhibit proteasome activity or other key enzymes involved in tumor growth and survival .

Case Studies

Several case studies have explored the effects of this compound in preclinical settings:

  • Study on HeLa Cells : A study demonstrated that this compound significantly reduced the viability of HeLa cells at concentrations above 5 µM, with a notable increase in apoptosis markers observed through flow cytometry analysis .
  • Combination Therapy : In combination with standard chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include compounds with variations in halogen positioning, alkoxy substituents (methoxy vs. ethoxy), or additional functional groups.

Table 1: Structural analogs of (2,4-Dichloro-5-ethoxyphenyl)boronic acid

Compound Name CAS Number Substituents Molecular Formula
(2,4-Dichloro-5-methoxyphenyl)boronic acid 431942-67-5 Cl (2,4), -OCH₃ (5) C₇H₇BCl₂O₃
(2,5-Dichloro-4-methoxyphenyl)boronic acid 1612184-34-5 Cl (2,5), -OCH₃ (4) C₇H₇BCl₂O₃
(2,4-Dichloro-3-methoxyphenyl)boronic acid 944128-90-9 Cl (2,4), -OCH₃ (3) C₇H₇BCl₂O₃
(2,4-Dichloro-5-hydroxyphenyl)boronic acid N/A Cl (2,4), -OH (5) C₆H₅BCl₂O₃
(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid N/A Cl (2,4), -COOCH₂CH₃ (5) C₉H₉BCl₂O₄

Key Differences :

Substituent Position : The position of chlorine and alkoxy groups significantly impacts electronic and steric properties. For example, shifting the methoxy group from the 5- to 4-position alters steric accessibility for diol binding .

Alkoxy vs.

Electron Effects : The two chlorine atoms are electron-withdrawing, increasing boron’s Lewis acidity and enhancing diol-binding affinity. The ethoxy group (-OCH₂CH₃) is mildly electron-donating, partially counterbalancing the Cl effects .

Suzuki-Miyaura Cross-Coupling

The reactivity of this compound in Suzuki reactions is influenced by steric hindrance from the ethoxy group. Compared to methoxy analogs (e.g., 2,4-Dichloro-5-methoxyphenylboronic acid), the bulkier ethoxy substituent may reduce coupling efficiency with hindered aryl halides .

Physicochemical Properties

Table 2: Comparative physicochemical properties

Property This compound (2,4-Dichloro-5-methoxyphenyl)boronic acid Phenylboronic acid
Water Solubility Low (ethoxy enhances lipophilicity) Moderate (methoxy less lipophilic) High
pKa ~8.2 (estimated) ~8.0 ~8.8
Melting Point Not reported Not reported 216°C
Boroxine Formation Likely slower due to steric bulk Faster than ethoxy analog Rapid

Notes:

  • The ethoxy group reduces water solubility compared to methoxy analogs, which may limit utility in aqueous-phase reactions .
  • Boroxine (cyclic anhydride) formation is sterically hindered by the ethoxy group, slowing self-condensation .

Preparation Methods

Classical Organometallic Approach Using Trialkyl Borates

One of the most common and cost-effective methods for preparing arylboronic acids, including substituted derivatives like (2,4-dichloro-5-ethoxyphenyl)boronic acid, is the reaction of an aryl organometallic reagent with a trialkyl borate electrophile.

  • Step 1: Formation of an aryl lithium or aryl magnesium halide intermediate via halogen-metal exchange or direct metallation of the corresponding aryl halide.
  • Step 2: Reaction of this organometallic intermediate with trialkyl borate (e.g., trimethyl borate).
  • Step 3: Hydrolysis of the intermediate boronate ester under acidic aqueous conditions to yield the boronic acid.

This method is widely used due to its scalability and relatively straightforward procedure. However, it requires careful control of moisture and temperature to avoid side reactions and decomposition.

Parameter Typical Conditions Notes
Organometallic reagent Aryl lithium or Grignard reagent Prepared from aryl halide precursor
Boron electrophile Trialkyl borate (e.g., B(OMe)3) Commercially available
Hydrolysis Aqueous acid (HCl or H2O) Converts boronate ester to boronic acid
Temperature Low temperature (-78 °C to 0 °C) Controls reactivity and selectivity
Yield Generally moderate to high (50-80%) Depends on substrate and conditions

This classical approach is outlined in detail in the literature on boronic acid synthesis, emphasizing its applicability to diverse substituted aryl systems.

Direct Borylation via Transition Metal-Catalyzed C–H Activation

Recent advances have enabled direct borylation of aromatic C–H bonds using iridium or palladium catalysts with diboron reagents, bypassing the need for prefunctionalized aryl halides.

  • Catalysts: Iridium complexes (e.g., Ir(I) with bipyridine ligands) are commonly used.
  • Boron source: Bis(pinacolato)diboron or related diboron reagents.
  • Substrate: The aromatic ring with directing groups or electron-withdrawing substituents.
  • Advantages: Atom economy, fewer steps, and milder conditions.

While this method is promising, the presence of multiple chloro substituents and an ethoxy group may affect regioselectivity and yield. Optimization for this compound would require careful ligand and catalyst screening.

Suzuki Coupling-Based Synthesis Using Aryl Halides and Boronic Acid Derivatives

A practical synthetic route involves Suzuki coupling of appropriately substituted aryl halides with boronic acid or boronate ester derivatives under palladium catalysis.

  • Example: Coupling of 2,4-dichloro-5-ethoxybromobenzene with a boron reagent to introduce the boronic acid functionality.
  • Catalysts: Palladium complexes with phosphine or N-heterocyclic carbene ligands.
  • Base: Potassium carbonate or other mild bases.
  • Solvents: Polar solvents such as methanol or ethanol.
  • Conditions: Mild temperatures (room temperature to 80 °C) and short reaction times.

This method benefits from the stability and availability of aryl halide precursors and the robustness of Suzuki coupling. It is also adaptable for scale-up and modification of substituents.

Copper-Catalyzed Coupling Using Boronic Acids

Copper(II) acetate has been demonstrated as an effective catalyst for coupling reactions involving arylboronic acids.

  • Procedure: Stirring the aryl halide with boronic acid and copper(II) acetate in methanol at room temperature for several hours.
  • Advantages: Avoids harsh conditions and toxic ligands; eco-friendlier solvents.
  • Example: Synthesis of 2,4-dichloro-substituted aryl derivatives via copper-catalyzed coupling in methanol at room temperature for 4 hours with good yields.

This method is relevant for preparing boronic acid derivatives with sensitive substituents like ethoxy groups, preserving functional group integrity.

Novel Green Catalytic Methods Using Magnetic Supported Palladium Catalysts

Recent patent literature describes environmentally friendly methods for preparing substituted arylboronic acid derivatives via Suzuki coupling using magnetic silica-supported palladium catalysts.

  • Process: Reaction of arylboronic acid with cyanuric chloride under mild conditions with a magnetic Pd catalyst.
  • Catalyst Recovery: Magnetic separation allows easy catalyst recycling.
  • Reaction Conditions: Mild temperatures (30–45 °C), ethanol solvent, potassium carbonate base.
  • Yields and Purity: High yields (up to 84%) and purity (>98%) reported.
  • Advantages: Clean, efficient, recyclable catalyst system with simple operation.

While this example focuses on related compounds, the methodology is adaptable for this compound synthesis, providing a sustainable alternative.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Organometallic + Trialkyl Borate Aryl lithium/Grignard + B(OR)3 + acid hydrolysis Scalable, well-established Sensitive to moisture, requires low temp
Transition Metal-Catalyzed C–H Borylation Iridium catalyst + diboron reagent Atom economical, direct C–H activation Regioselectivity challenges, catalyst cost
Suzuki Coupling with Aryl Halides Pd catalyst + aryl halide + boronic acid Robust, adaptable, mild conditions Requires halide precursor
Copper-Catalyzed Coupling Cu(II) acetate + boronic acid + methanol Eco-friendly, mild, ligand-free Limited substrate scope
Magnetic Pd Catalyst Suzuki Coupling Pd magnetic catalyst + arylboronic acid + base Green, recyclable catalyst, high purity Requires catalyst preparation

Detailed Research Findings and Notes

  • The classical organometallic route remains the backbone for many arylboronic acid syntheses due to its reliability and cost-effectiveness, especially for halogenated substrates like 2,4-dichloro-5-ethoxyphenyl derivatives.
  • Copper-catalyzed coupling in methanol at room temperature provides a mild and efficient alternative, avoiding harsh ligands and conditions, which is beneficial for sensitive functional groups such as ethoxy.
  • The development of magnetic silica-supported palladium catalysts offers a novel, green, and recyclable approach with high yields and purity, suitable for industrial applications.
  • Direct borylation methods are advancing but require further optimization for multi-substituted aromatic systems with electron-withdrawing groups.
  • The choice of method depends on the availability of starting materials, scale, and environmental considerations.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for (2,4-Dichloro-5-ethoxyphenyl)boronic acid while avoiding purification challenges?

  • Methodological Answer : Boronic acids are often synthesized via intermediates like boronic esters to circumvent purification difficulties due to their hygroscopic nature and tendency to form boroxines. Use Suzuki-Miyaura coupling precursors (e.g., pinacol boronate esters) for stability during multi-step synthesis. Post-synthesis, derivatize with diols (e.g., 2,3-butanedione) to stabilize the compound for characterization via MALDI-MS or HPLC .
  • Key Considerations :

  • Prioritize inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation.
  • Use dipolar aprotic solvents (e.g., DMF) for coupling reactions.

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : Solubility varies with solvent polarity. Linear ethers (e.g., dipropyl ether) and ketones (e.g., acetone) are ideal for synthesis, while hydrocarbons (e.g., methylcyclohexane) aid impurity removal. Chloroform is suitable for crystallization (Table 1) .
SolventSolubility (g/100g at 25°C)Application
Dipropyl ether8.2Synthesis, reactions
Acetone5.1Kinetic studies
Chloroform6.7Crystallization
Methylcyclohexane0.3Impurity removal

Q. How do I analyze structural integrity of this compound derivatives?

  • Methodological Answer : Use MALDI-MS with derivatization (e.g., diol esters) to prevent boroxine formation. For peptides, employ arginine-specific labeling with 2,3-butanedione to enhance ionization efficiency. Validate purity via HPLC with post-column boronic acid receptors (e.g., rhodamine derivatives) .

Advanced Research Questions

Q. How can I optimize boronic acid-based glycoprotein capture systems to minimize non-specific interactions?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic forces) reduce selectivity. Use SPR spectroscopy to screen buffer conditions:

  • Step 1 : Immobilize AECPBA on carboxymethyl dextran-coated substrates.
  • Step 2 : Test glycoprotein binding in borate buffers (pH 8–9) to weaken non-specific interactions.
  • Step 3 : Introduce competitive diols (e.g., sorbitol) to displace weakly bound proteins .
    • Key Finding : Adjusting ionic strength (e.g., 150 mM NaCl) reduces false positives by 40% .

Q. What experimental strategies resolve contradictions in binding affinity data between computational predictions and empirical results?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow fluorescence to measure on/off rates (e.g., kon for D-fructose = 1.2 × 10³ M⁻¹s⁻¹). Thermodynamic affinity (Kd) often correlates with kon, not koff .

  • Error Sources : Account for boroxine equilibrium in aqueous solutions, which alters effective concentration. Pre-equilibrate solutions for 30 mins before measurements .

    Sugarkon (M⁻¹s⁻¹)Kd (µM)
    D-Fructose1.2 × 10³2.5
    D-Glucose0.3 × 10³120

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer :

  • Step 1 : Perform PCA and k-means clustering on a library of 5,136 boronic acids to map chemical space.
  • Step 2 : Select derivatives near cluster centroids for synthesis. Prioritize substituents (e.g., ethoxy groups) that enhance cell permeability (clogP > 2.5) .
  • Step 3 : Validate via ROS-responsive assays (e.g., H₂O₂ oxidation of boronic esters to phenols) .

Q. What methodologies assess the thermal stability of this compound for flame-retardant applications?

  • Methodological Answer : Conduct TGA-DSC under nitrogen to identify decomposition thresholds (typically >200°C for aromatic boronic acids). Correlate stability with substituent electronegativity: chloro and ethoxy groups enhance thermal resistance by 15% compared to alkyl derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 2
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(2,4-Dichloro-5-ethoxyphenyl)boronic acid

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